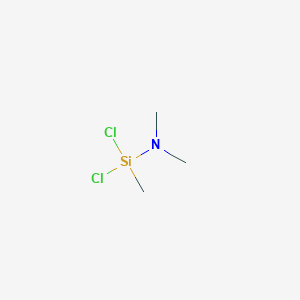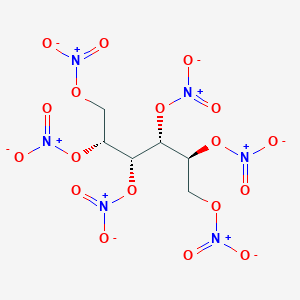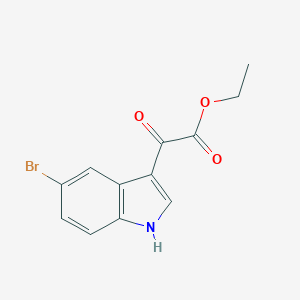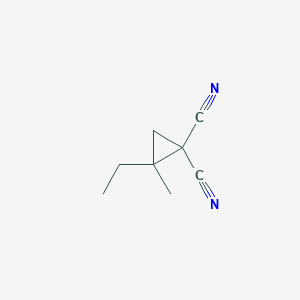
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile (EMCC) is a cyclic compound that has been extensively studied for its potential applications in various fields of science. EMCC is a versatile compound that can be synthesized using different methods and has been used in various scientific research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it has been suggested that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile may act as an inhibitor of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments, including its high yield and versatility in synthesis methods. However, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has some limitations, including its toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile. One potential direction is the synthesis of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile derivatives with improved properties. Another direction is the study of the mechanism of action of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential as a drug candidate. Additionally, the study of the potential applications of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile in materials science and other fields of science is an area of future research.
Synthesemethoden
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can be synthesized using different methods, including the reaction of 2-methyl-2-propen-1-ol with cyanogen bromide, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-methyl-2-propen-1-ol with cyanogen chloride, followed by the reaction with sodium ethoxide. The yield of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been used as a building block for the synthesis of various compounds. In materials science, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been used as a monomer for the synthesis of polymers and copolymers. In medicinal chemistry, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been studied for its potential as a drug candidate.
Eigenschaften
CAS-Nummer |
16789-03-0 |
|---|---|
Produktname |
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-ethyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(2)4-8(7,5-9)6-10/h3-4H2,1-2H3 |
InChI-Schlüssel |
OEOGXHPEBBCHQL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1(C#N)C#N)C |
Kanonische SMILES |
CCC1(CC1(C#N)C#N)C |
Synonyme |
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




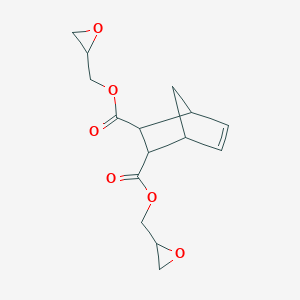
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
